BenchChemオンラインストアへようこそ!

P-glycoprotein 3

phosphatidylcholine floppase biliary lipid secretion ABCB4 substrate selectivity

P-glycoprotein 3 (gene symbol ABCB4; also designated MDR3, PGY3) is a 1279-amino-acid member of the ATP-binding cassette (ABC) transporter subfamily B. Unlike its paralog ABCB1 (MDR1), which exports a broad spectrum of xenobiotics, ABCB4 functions physiologically as an ATP-dependent phosphatidylcholine (PC) floppase on the canalicular membrane of hepatocytes, where it is essential for biliary phospholipid secretion and protection against bile-salt cytotoxicity.

Molecular Formula C15H12N2O3S
Molecular Weight 0
CAS No. 146704-14-5
Cat. No. B1174881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP-glycoprotein 3
CAS146704-14-5
SynonymsP-glycoprotein 3
Molecular FormulaC15H12N2O3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P-glycoprotein 3 (ABCB4/MDR3) – A Specialized Phosphatidylcholine Translocator for Hepatobiliary Research Applications


P-glycoprotein 3 (gene symbol ABCB4; also designated MDR3, PGY3) is a 1279-amino-acid member of the ATP-binding cassette (ABC) transporter subfamily B [1]. Unlike its paralog ABCB1 (MDR1), which exports a broad spectrum of xenobiotics, ABCB4 functions physiologically as an ATP-dependent phosphatidylcholine (PC) floppase on the canalicular membrane of hepatocytes, where it is essential for biliary phospholipid secretion and protection against bile-salt cytotoxicity [2]. Human ABCB4 is not capable of conferring multidrug resistance; its ATPase activity is substantially lower than that of ABCB1, and it is definitively linked to progressive familial intrahepatic cholestasis type 3 (PFIC3) [3].

Why ABCB1/MDR1 Cannot Substitute for P-glycoprotein 3 (ABCB4) in Phospholipid Transport Studies


Despite sharing 76% amino acid identity and 86% similarity, ABCB1 and ABCB4 are functionally non-redundant: ABCB1 extrudes structurally diverse cytotoxic drugs and confers multidrug resistance, whereas ABCB4 specifically translocates phosphatidylcholine into bile and fails to protect cells against anticancer agents [1]. The nucleotide-binding domains of ABCB4 hydrolyze ATP more than 10-fold slower than those of ABCB1, a kinetic limitation that precludes efficient xenobiotic efflux [2]. Consequently, substituting ABCB1 for ABCB4 in hepatobiliary lipid-transport assays, cholestasis disease modeling, or drug-induced liver injury screening produces mechanistically irrelevant results, because ABCB1 cannot replace the PC-floppase activity that defines ABCB4 physiology [3].

Quantitative Differentiation of P-glycoprotein 3 (ABCB4) from Closest Analogs


Phosphatidylcholine Translocation Specificity vs. ABCB1 Broad Lipid Transport

In a head-to-head comparative study, LLC-PK1 cells stably expressing MDR3 exclusively released short-chain phosphatidylcholine into the apical medium, whereas MDR1-expressing cells released analogs of multiple membrane lipids [1]. MDR inhibitors and energy depletion abolished this apical release in both lines, confirming an active transporter-mediated mechanism [1].

phosphatidylcholine floppase biliary lipid secretion ABCB4 substrate selectivity

ATP Hydrolysis Rate: MDR3 NBDs >10-Fold Slower than MDR1 NBDs

An MDR1-MDR3 chimera in which the nucleotide-binding domains of MDR1 were replaced with those of MDR3 exhibited a Vmax for drug-stimulated ATP hydrolysis that was more than 10 times lower than wild-type MDR1 [1]. Despite this low catalytic rate, the chimera conferred vinblastine and paclitaxel resistance, demonstrating that MDR3 NBDs are functional but kinetically impaired [1].

ATPase kinetics nucleotide-binding domain chimera protein

Inability of Human MDR3 to Confer Multidrug Resistance vs. MDR1-Mediated Resistance

Human ABCB4/MDR3, when expressed in non-polarized cultured cells, does not decrease intracellular drug accumulation or confer resistance to anticancer agents that are well-established substrates of ABCB1 [1]. This functional distinction holds even though MDR3 can bind and transport some MDR1 substrates in polarized epithelial monolayers [2].

multidrug resistance drug efflux transfected cell model

Genetic Validation: ABCB4 Loss-of-Function Mutations Cause PFIC3; ABCB1 Does Not Compensate

ABCB4 is definitively classified as the causative gene for progressive familial intrahepatic cholestasis type 3 (PFIC3) by the Clinical Genome Resource, with biallelic missense variants accounting for ≥70% of cases [1]. In Abcb4-knockout mice, biliary phosphatidylcholine and cholesterol are nearly absent despite normal expression of Abcb1a/Abcb1b on the canalicular membrane, confirming that ABCB1 paralogs cannot substitute for the ABCB4 phospholipid translocase function in vivo [2].

progressive familial intrahepatic cholestasis genotype-phenotype ABCB4 variant classification

Priority Application Scenarios for P-glycoprotein 3 (ABCB4/MDR3) Based on Verified Differentiators


Hepatobiliary Phosphatidylcholine Transport Assays Requiring Substrate Specificity

Investigators quantifying PC-floppase activity in proteoliposomes or cellular vesicle preparations should select ABCB4 as the transporter of interest, because ABCB1 exhibits broad lipid translocation and cannot provide PC-specific readouts. The exclusive dependence of MDR3 on phosphatidylcholine has been confirmed in stably transfected LLC-PK1 monolayers at 15°C, a temperature that blocks vesicular secretion and isolates transporter-mediated translocation [1].

In Vitro Modeling of Progressive Familial Intrahepatic Cholestasis Type 3 (PFIC3)

ABCB4 constructs—either wild-type or bearing patient-derived missense mutations (c.904G>T, c.2493G>C, c.1230+1G>A, among others)—are essential for recapitulating PFIC3 in cell-based systems. ABCB1 cannot substitute because it does not transport PC and fails to produce the phospholipid-deficiency phenotype that drives cholestatic injury [2].

Drug-Induced Liver Injury (DILI) Screening for ABCB4-Specific Inhibition

Compounds that inhibit ABCB4 but not ABCB1 pose a risk of cholestatic DILI. Screening cascades therefore require ABCB4-expressing cell lines (preferably ABCB1-null backgrounds to eliminate confounding efflux) to identify ABCB4-preferential inhibitors [3]. The more-than-10-fold-lower ATPase activity of ABCB4 relative to ABCB1 provides an additional mechanistic endpoint for distinguishing transporter-selective effects [4].

Biochemical Studies of Divergent ATPase Kinetics Between ABC Transporter Paralogs

The purified MDR1-TMD/MDR3-NBD chimera demonstrates that ABCB4 nucleotide-binding domains are catalytically competent but operate at a rate >10-fold below ABCB1 [4]. Researchers comparing NBD kinetics across ABCB family members should use the cognate full-length ABCB4 protein or its isolated NBDs to avoid confounding by ABCB1's higher turnover rate.

Quote Request

Request a Quote for P-glycoprotein 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.